molecular formula C12H7F2NO2 B6216034 2,4-difluoro-3'-nitro-1,1'-biphenyl CAS No. 2130879-80-8

2,4-difluoro-3'-nitro-1,1'-biphenyl

Cat. No.: B6216034
CAS No.: 2130879-80-8
M. Wt: 235.2
InChI Key:
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Description

2,4-Difluoro-3’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a nitro group at the 3’ position on the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3’-nitro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This method employs the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of 2,4-difluoro-3’-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can participate in electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-difluoro-3’-nitro-1,1’-biphenyl depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, improving its interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-3’-nitro-1,1’-biphenyl is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-difluoro-3'-nitro-1,1'-biphenyl involves the nitration of 2,4-difluorobiphenyl followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2,4-difluorobiphenyl", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 2,4-difluorobiphenyl with nitric acid and sulfuric acid to form 2,4-difluoro-3'-nitrobiphenyl", "Step 2: Reduction of the nitro group in 2,4-difluoro-3'-nitrobiphenyl to an amino group using sodium dithionite in the presence of hydrochloric acid", "Step 3: Diazotization of the amino group using sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with 2,4-difluorobiphenyl in the presence of sodium hydroxide to form 2,4-difluoro-3'-nitro-1,1'-biphenyl", "Step 5: Purification of the final product using ethanol and water" ] }

CAS No.

2130879-80-8

Molecular Formula

C12H7F2NO2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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